molecular formula C26H28N4O3 B8055295 N-(3-((5-Methoxy-1H-indol-3-yl)methylene)-2-oxoindolin-5-yl)-3-(piperidin-1-yl)propanamide

N-(3-((5-Methoxy-1H-indol-3-yl)methylene)-2-oxoindolin-5-yl)-3-(piperidin-1-yl)propanamide

Cat. No.: B8055295
M. Wt: 444.5 g/mol
InChI Key: INQUULPXCZAKMS-LPYMAVHISA-N
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Description

This compound is a synthetic indolin-2-one derivative featuring a 5-methoxyindole moiety linked via a methylene group to the oxoindolin core, with a 3-(piperidin-1-yl)propanamide substituent at the 5-position. The compound’s synthesis likely involves condensation of 5-methoxy-1H-indole-3-carbaldehyde with an oxoindolin precursor, followed by functionalization of the propanamide side chain, as inferred from analogous procedures in related studies .

Properties

IUPAC Name

N-[(3E)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-33-19-6-8-23-20(15-19)17(16-27-23)13-22-21-14-18(5-7-24(21)29-26(22)32)28-25(31)9-12-30-10-3-2-4-11-30/h5-8,13-16,27H,2-4,9-12H2,1H3,(H,28,31)(H,29,32)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQUULPXCZAKMS-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=C3C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2/C=C/3\C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

5-Methoxyindole undergoes formylation at the 3-position using phosphoryl chloride (POCl₃) in dimethylformamide (DMF), a Vilsmeier-Haack reaction:

5-Methoxyindole+POCl₃/DMF5-Methoxy-1H-indole-3-carbaldehyde\text{5-Methoxyindole} + \text{POCl₃/DMF} \rightarrow \text{5-Methoxy-1H-indole-3-carbaldehyde}

Conditions : 0–5°C for 2 hours, followed by gradual warming to room temperature.
Yield : 68–72% after silica gel chromatography.

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 9.95 (s, 1H, CHO), 8.15 (s, 1H, indole-H), 7.25–6.80 (m, 3H, aromatic), 3.89 (s, 3H, OCH₃).

  • LCMS (ESI) : m/z 190.1 [M+H]⁺.

Synthesis of 2-Oxoindolin-5-yl-3-(piperidin-1-yl)propanamide

Preparation of 5-Amino-2-oxoindoline

5-Nitroindoline-2-one is reduced using hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol:

5-Nitroindoline-2-one+H25-Aminoindoline-2-one\text{5-Nitroindoline-2-one} + \text{H}_2 \rightarrow \text{5-Aminoindoline-2-one}

Conditions : 50 psi H₂, 25°C, 12 hours.
Yield : 85–90%.

Propanamide Side-Chain Installation

The amine intermediate reacts with 3-(piperidin-1-yl)propanoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base:

5-Aminoindoline-2-one+ClC(O)CH₂CH₂N(CH₂)₅2-Oxoindolin-5-yl-3-(piperidin-1-yl)propanamide\text{5-Aminoindoline-2-one} + \text{ClC(O)CH₂CH₂N(CH₂)₅} \rightarrow \text{2-Oxoindolin-5-yl-3-(piperidin-1-yl)propanamide}

Conditions : 0°C to room temperature, 6 hours.
Yield : 75–80% after recrystallization from ethyl acetate.

Characterization Data

  • ¹H NMR (DMSO-d₆) : δ 10.32 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 8.4 Hz, 1H), 3.40 (t, J = 6.8 Hz, 2H), 2.60–2.45 (m, 6H, piperidine-H), 1.55–1.40 (m, 6H).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I).

Knoevenagel Condensation for Final Coupling

The aldehyde and oxoindoline-propanamide are condensed under mild acidic conditions to form the Z-configured exocyclic double bond:

5-Methoxy-1H-indole-3-carbaldehyde+2-Oxoindolin-5-yl-3-(piperidin-1-yl)propanamideTarget Compound\text{5-Methoxy-1H-indole-3-carbaldehyde} + \text{2-Oxoindolin-5-yl-3-(piperidin-1-yl)propanamide} \rightarrow \text{Target Compound}

Conditions : Piperidine (10 mol%) in ethanol, reflux for 8 hours.
Yield : 60–65% after column chromatography (SiO₂, hexane/ethyl acetate 1:1).

Optimization of Stereochemical Control

The Z-configuration is secured by:

  • Low-Temperature Reaction : Minimizes thermal isomerization.

  • Catalytic Piperidine : Enhances enolate formation without racemization.
    HPLC Purity : >98% (Z-isomer) using a C18 column (MeCN/H₂O 70:30).

Scalability and Industrial Considerations

Batch Process Parameters

ParameterValue
Reactor Volume50 L (Pilot Scale)
Temperature Control70°C ± 2°C
Mixing Speed400 rpm
PurificationCentrifugal Partition Chromatography

Cost Analysis

ComponentCost per kg (USD)
5-Methoxyindole1,200
Piperidine800
Pd/C Catalyst3,500

Analytical and Spectroscopic Validation

Comparative NMR Data

Proton Environmentδ (ppm) in CDCl₃Multiplicity
Indole NH10.12s
Exocyclic CH7.88s
Piperidine CH₂2.50–2.30m

Mass Spectrometry

  • HRMS (ESI) : m/z 445.2101 [M+H]⁺ (calc. 445.2105 for C₂₆H₂₈N₄O₃).

Challenges and Mitigation Strategies

  • Byproduct Formation : Non-Z isomers (<2%) removed via recrystallization.

  • Amide Hydrolysis : Avoid aqueous workup at pH <5 or >9.

  • Piperidine Residuals : Reduced to <0.1% via activated charcoal treatment .

Chemical Reactions Analysis

N-(3-((5-Methoxy-1H-indol-3-yl)methylene)-2-oxoindolin-5-yl)-3-(piperidin-1-yl)propanamide undergoes various chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

DEL-22379 has shown promising biological activities, particularly in the context of cancer treatment:

  • Inhibition of ERK Dimerization : DEL-22379 inhibits the dimerization of extracellular signal-regulated kinase (ERK), which is crucial for various signaling pathways implicated in cancer progression. The IC50 value for this inhibition is approximately 500 nM, indicating a potent effect .
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in various cancer cell lines harboring RAS-ERK pathway oncogenes. The effective concentration range for inducing apoptosis is between 150 nM and 400 nM .
  • Tumor Progression and Metastasis : In preclinical models, DEL-22379 demonstrated the ability to block tumor progression and metastasis in xenograft models, including those with BRAF and KRAS mutations. For instance, it was effective in A375 (BRAF mutant) and HCT116 (KRAS mutant) models at a dosage of 15 mg/kg administered intraperitoneally twice daily .

Case Study 1: In Vitro Studies

In vitro studies conducted on various cancer cell lines revealed that DEL-22379 effectively inhibited cell proliferation and induced cell death. The compound was tested on cell lines such as A375 (melanoma) and HCT116 (colon cancer), showing significant cytotoxic effects at nanomolar concentrations.

Case Study 2: In Vivo Efficacy

In vivo studies using mouse models of colorectal cancer demonstrated that treatment with DEL-22379 significantly reduced tumor size and weight compared to control groups. Tumor growth inhibition was correlated with the downregulation of ERK signaling pathways, suggesting a mechanism through which the compound exerts its anti-cancer effects.

Potential Applications in Other Fields

Beyond oncology, DEL-22379 may have applications in other therapeutic areas due to its ability to modulate signaling pathways:

  • Neurological Disorders : Given its structural similarity to other indole derivatives known for neuroprotective effects, DEL-22379 may be explored for potential applications in treating neurodegenerative diseases.
  • Inflammatory Diseases : The modulation of ERK signaling could also be beneficial in managing inflammatory conditions, warranting further investigation into its anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(3-((5-Methoxy-1H-indol-3-yl)methylene)-2-oxoindolin-5-yl)-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity . This can lead to effects such as inhibition of tubulin polymerization, induction of apoptosis, and modulation of signaling pathways .

Comparison with Similar Compounds

a) Nitroimidazole-Indolin-2-one Hybrids (e.g., Compound 5d)

  • Structure : (E)-N-(3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one-5-yl)-3-(piperidin-1-yl)propanamide (5d) shares the same oxoindolin-propanamide backbone but replaces the 5-methoxyindole with a nitroimidazole group .
  • Key Differences :
    • The nitroimidazole moiety in 5d confers antibacterial activity against drug-resistant bacteria, as demonstrated in its parent study .
    • The 5-methoxyindole group in the target compound may enhance lipophilicity or alter binding interactions compared to the nitroimidazole’s electron-withdrawing properties.

b) Imidazole-Based Indolin-2-one Derivatives

  • Examples : (Z)-N-(3-((1H-imidazol-5-yl)methylene)-2-oxoindolin-5-yl)-3-methoxythiophene-2-carboxamide (119) and related compounds .
  • The piperidine group in the target compound could improve membrane permeability compared to the methoxythiophene or fluorophenyl substituents in analogues .

c) Sulfonamide-Functionalized Analogues

  • Example : (3Z)-N-(3-((1H-imidazol-5-yl)methylene)-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide (FC85) replaces the propanamide with a sulfonamide group .
  • Key Differences :
    • Sulfonamides typically enhance metabolic stability but may reduce cellular uptake due to increased polarity.
    • The 3-(piperidin-1-yl)propanamide in the target compound balances lipophilicity and basicity, which could favor blood-brain barrier penetration .

Structure-Activity Relationship (SAR) Trends

  • Indole vs. Imidazole Substitutions :
    • 5-Methoxyindole (target compound) likely provides greater π-π stacking interactions in hydrophobic binding pockets compared to imidazole or nitroimidazole groups .
    • Nitroimidazole derivatives (e.g., 5d) show antibacterial activity, whereas imidazole-containing analogues (e.g., 119) are optimized for kinase inhibition .
  • Side Chain Modifications :
    • Piperidine-containing propanamide chains (target compound and 5d) may enhance solubility and bioavailability compared to sulfonamides or aryl carboxamides .
    • Methoxy or fluorine substituents on side chains (e.g., compounds 120–124 in ) improve target affinity but increase synthetic complexity .

Data Tables

Table 1: Structural and Functional Comparison of Selected Indolin-2-one Derivatives

Compound Name / ID Core Structure Key Substituents Reported Activity/Properties Reference
Target Compound Indolin-2-one + 5-methoxyindole 3-(Piperidin-1-yl)propanamide Not explicitly stated
Compound 5d Indolin-2-one + nitroimidazole 3-(Piperidin-1-yl)propanamide Antibacterial (drug-resistant strains)
Compound 119 () Indolin-2-one + imidazole 3-Methoxythiophene-2-carboxamide Kinase inhibition (TLK2)
FC85 () Indolin-2-one + imidazole 4-Methylbenzenesulfonamide Apoptosis modulation

Table 2: Physicochemical Properties of Key Analogues

Compound Name / ID Molecular Weight Melting Point (°C) Purity (%) Notes
Target Compound Not provided Not provided 99% CAS: 1956366-10-1
Compound 5d Calculated: 315.06 Not provided 70.7% yield Brown solid, E-isomer
Compound 119 () Not provided 268–270 >98% Orange solid, Z-isomer
FC85 () 302.34 Not provided >98% Synthesized via piperidine-catalyzed condensation

Biological Activity

N-(3-((5-Methoxy-1H-indol-3-yl)methylene)-2-oxoindolin-5-yl)-3-(piperidin-1-yl)propanamide, commonly known as DEL-22379, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of DEL-22379, focusing on its mechanisms of action, efficacy in various biological contexts, and potential for future clinical applications.

Chemical Structure and Properties

DEL-22379 is characterized by a complex structure that includes an indole moiety and a piperidine ring. Its molecular formula is C26H28N4O3C_{26}H_{28}N_{4}O_{3}, with a molecular weight of 444.53 g/mol. The compound's structural components are crucial for its biological activity, particularly its ability to interact with specific cellular pathways.

Inhibition of ERK Dimerization
One of the primary mechanisms through which DEL-22379 exerts its biological effects is by selectively inhibiting the dimerization of Extracellular Signal-Regulated Kinase (ERK). The ERK pathway is pivotal in regulating cell proliferation and survival, making it a significant target in cancer therapy. Research indicates that DEL-22379 does not affect ERK phosphorylation but rather blocks the dimerization process, which is essential for ERK activation.

Anticancer Properties

Induction of Apoptosis
DEL-22379 has demonstrated the ability to induce apoptosis in various cancer cell lines, particularly those harboring RAS-ERK pathway oncogenes. The compound exhibits an IC50 value ranging from 150 to 400 nM, indicating its potency in triggering programmed cell death in cancerous cells.

Tumor Progression and Metastasis
Studies suggest that DEL-22379 may also inhibit tumor progression and metastasis. This property enhances its potential as an anticancer agent, particularly for tumors driven by aberrant ERK signaling .

Comparative Analysis with Related Compounds

To better understand DEL-22379's unique properties, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureKey Features
DEL-22378Similar oxindole structureInhibits ERK signaling but may have different potency
N-(3-(5-Methoxyindolyl)-2-oxoindolinyl)-3-(piperidinyl)propanamideRelated structureExhibits similar biological activities but with variations in efficacy
N-(3-(Indolyl)-2-oxoindolinyl)-3-(pyrrolidinyl)propanamideDifferent nitrogen heterocycleMay show different pharmacological profiles

DEL-22379 stands out due to its specific mechanism of action as an ERK dimerization inhibitor, which could be leveraged for targeted cancer therapies.

Case Studies and Research Findings

Several studies have explored the efficacy of DEL-22379 in preclinical models:

  • In Vitro Studies : In laboratory settings, DEL-22379 has been shown to significantly reduce cell viability in various cancer cell lines through apoptosis induction.
  • In Vivo Models : Animal studies indicate that treatment with DEL-22379 results in reduced tumor size and metastasis in xenograft models, supporting its potential as a therapeutic agent.
  • Pathway Analysis : Further investigations into cellular pathways have revealed that DEL-22379 can modulate not only the ERK pathway but also influence other signaling cascades involved in tumor growth and survival .

Future Directions

Given the promising results from initial studies, further research is warranted to explore:

  • Clinical Trials : Investigating the safety and efficacy of DEL-22379 in human subjects will be essential.
  • Combination Therapies : Evaluating the potential of DEL-22379 in combination with existing cancer therapies could enhance treatment outcomes.

Q & A

Q. Critical Parameters :

  • Solvent Choice : Ethanol or DMF for solubility and reaction efficiency.
  • Temperature : Reflux (70–80°C) for condensation; room temperature for coupling to avoid racemization.
  • Catalyst : Triethylamine or piperidine to drive imine formation .

Q. Example Yield Optimization Table :

StepReagents/ConditionsYield RangeReference
Aldol CondensationEthanol, triethylamine, reflux (3–4 h)75–83%
Amide CouplingDCM, EDC/HOBt, RT (12 h)68–72%

Basic: How is structural characterization performed to confirm the compound’s identity?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:

  • FT-IR : Identify functional groups (e.g., C=O at ~1700 cm⁻¹ for oxoindoline, N-H stretch at ~3400 cm⁻¹) .
  • NMR :
    • ¹H NMR : Diagnostic peaks include δ 10.7–10.8 ppm (indole NH), δ 6.8–7.5 ppm (aromatic protons), and δ 3.7 ppm (piperidinyl CH₂) .
    • ¹³C NMR : Confirm carbonyl (C=O, ~180 ppm) and methylene bridge (C=N, ~150 ppm) .
  • X-ray Crystallography : Resolve stereochemistry of the methylene group and piperidine conformation (e.g., chair vs. boat) .

Q. Example Bioactivity Comparison Table :

StudyIC₅₀ (μM)Assay ConditionsKey FindingReference
A0.5 ± 0.1HEK293, 24 hPotent kinase inhibition
B5.2 ± 0.3HeLa, 48 hReduced activity due to metabolite formation

Advanced: What computational strategies predict target binding and selectivity?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina or Schrödinger to model interactions with kinase domains (e.g., ATP-binding pockets) .
  • Prioritize residues (e.g., hinge region Lys/Arg) for hydrogen bonding with the oxoindoline carbonyl .

MD Simulations :

  • Assess piperidine flexibility and its impact on binding affinity (e.g., chair-to-boat transitions) .

QSAR Modeling :

  • Correlate substituent electronic properties (Hammett σ) with activity to guide analog design .

Q. Docking Result Example :

TargetDocking Score (kcal/mol)Key InteractionReference
Kinase X-9.2H-bond with Lys123
Kinase Y-6.8Hydrophobic packing with Phe156

Advanced: How is synthetic scalability balanced with stereochemical purity?

Methodological Answer:

Chiral Resolution :

  • Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .

Asymmetric Catalysis :

  • Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to enhance ee (>95%) .

Process Optimization :

  • Switch from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve reproducibility .

Q. Scalability vs. Purity Table :

ParameterBatch SynthesisFlow Chemistry
Yield68%82%
ee88%95%
Reference

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Solvent : Lyophilize and store as a solid; avoid DMSO stock solutions >6 months .
  • Stability Monitoring :
    • Quarterly HPLC analysis (95% purity threshold) .
    • Track oxidation via NMR (disappearance of methylene proton at δ 7.5 ppm) .

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